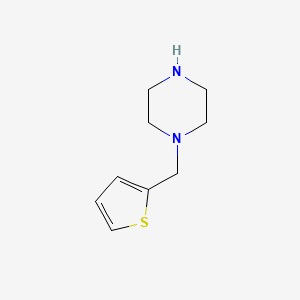

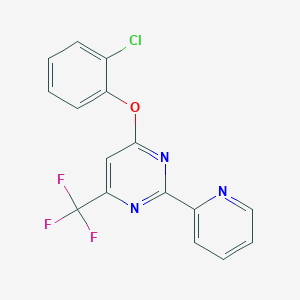

![molecular formula C28H24N2O4S B2956468 N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 313274-93-0](/img/structure/B2956468.png)

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide, commonly known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Antidementia Agent Development

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide shows promise in the development of antidementia agents. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives related to this compound, finding that specific substitutions increased acetylcholinesterase inhibition. This inhibition is crucial in the treatment of dementia, as increased acetylcholine levels can potentially alleviate symptoms (Sugimoto et al., 1990).

Prodrug Forms for Sulfonamide Group

Larsen et al. (1988) explored the potential of N-methylsulfonamides, chemically similar to our compound of interest, as prodrugs for sulfonamide groups. These compounds could potentially enhance drug delivery and efficacy, particularly for drugs targeting carbonic anhydrase inhibitors (Larsen et al., 1988).

Cancer Treatment Applications

Zhou et al. (2008) discussed the synthesis and biological evaluation of a similar compound, which showed selective inhibition of histone deacetylases, crucial in cancer treatment. This compound, demonstrating significant antitumor activity, entered clinical trials for cancer therapy (Zhou et al., 2008).

Antibacterial and Antifungal Applications

Ighilahriz-Boubchir et al. (2017) synthesized derivatives of 2-Benzoylamino-N-phenyl-benzamide and evaluated their antibacterial and antifungal activities. These derivatives showed inhibition of bacterial and fungal growth, suggesting potential in treating infections (Ighilahriz-Boubchir et al., 2017).

Electrophysiological Activity in Cardiac Treatment

Morgan et al. (1990) studied N-substituted imidazolylbenzamides, closely related to the compound , for their cardiac electrophysiological activity. These compounds were shown to be potent in vitro and could serve as selective class III agents for cardiac treatment (Morgan et al., 1990).

Polymer Material Development

Bellomo et al. (1996) synthesized aromatic polyamides using sulfone, ether, and ketone linkages, akin to the chemical structure of our compound of interest. These polyamides, with high thermal stability and solubility, have applications in material science (Bellomo et al., 1996).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4S/c1-19-12-15-22(16-13-19)35(33,34)30-26-11-7-6-10-23(26)28(32)29-25-17-14-20(2)18-24(25)27(31)21-8-4-3-5-9-21/h3-18,30H,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATWBZHGVSBFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

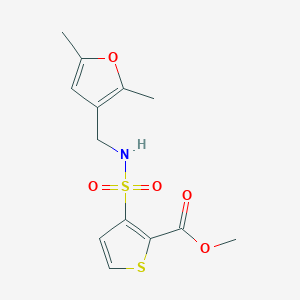

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)

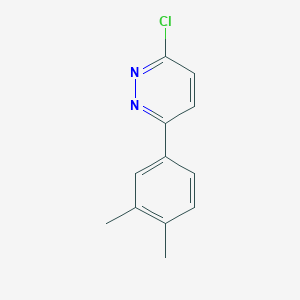

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)

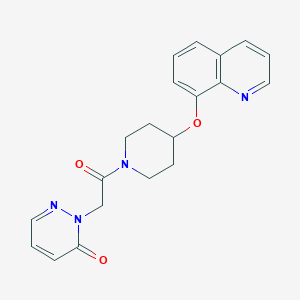

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)

![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)

![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)

![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2956408.png)